molecular formula C19H17BrN2O3 B3027054 (R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate CAS No. 1228690-37-6

(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate

Katalognummer: B3027054
CAS-Nummer: 1228690-37-6
Molekulargewicht: 401.3
InChI-Schlüssel: YIZLYJGOEIDGMD-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate ( 1228690-37-6) is a chiral carbamate derivative with a molecular formula of C19H17BrN2O3 and a molecular weight of 401.26 g/mol . This compound features a stereospecific (R)-1-phenylethyl group attached to the carbamate oxygen, making it a valuable building block in asymmetric synthesis and medicinal chemistry research. Carbamate functional groups are widely utilized in drug design due to their role as stable peptide bond surrogates, their ability to enhance cellular membrane permeability, and their participation in key hydrogen-bonding interactions with biological targets . The presence of the isoxazole ring, a privileged scaffold in medicinal chemistry, and the bromophenyl substituent further increase the compound's utility as a versatile intermediate for constructing more complex molecules, such as through metal-catalyzed cross-coupling reactions. Researchers employ this and similar carbamate structures in the design of potent enzyme inhibitors, including protease inhibitors . This product is intended for research purposes and is not for diagnostic or therapeutic use. Proper storage conditions are recommended for long-term stability.

Eigenschaften

IUPAC Name

[(1R)-1-phenylethyl] N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-12-17(18(25-22-12)15-8-10-16(20)11-9-15)21-19(23)24-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,21,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZLYJGOEIDGMD-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151104
Record name (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228690-37-6
Record name (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228690-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate, with the CAS number 1228690-37-6, is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate is C19H17BrN2O3C_{19}H_{17}BrN_{2}O_{3}. Its structure features an isoxazole ring substituted with a bromophenyl group, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid with (R)-1-phenylethylamine in the presence of coupling agents. This method allows for the introduction of the carbamate functional group, enhancing its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of isoxazoles, including (R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate, exhibit significant anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. For instance, a related study demonstrated that certain isoxazole derivatives had IC50 values significantly lower than established chemotherapeutics, indicating potent cytotoxic effects against various cancer cell lines .

Analgesic and Anti-inflammatory Effects

The compound has also been evaluated for analgesic and anti-inflammatory activities. In animal models, compounds with similar structures have shown promising results in reducing pain responses in writhing and hot plate tests. Molecular docking studies suggest that these compounds may interact effectively with COX enzymes, which are crucial targets in pain management .

Structure-Activity Relationship (SAR)

The presence of the bromophenyl group at position 5 of the isoxazole ring appears to enhance the biological activity of the compound. The SAR studies indicate that modifications to the isoxazole moiety can significantly influence the potency and selectivity of these compounds against specific biological targets .

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity Demonstrated significant inhibition of cell proliferation in MCF-7 and HeLa cells with IC50 values ranging from 0.37 µM to 0.95 µM compared to standard drugs .
Analgesic Activity Exhibited notable analgesic effects in mouse models, with effective pain relief comparable to established analgesics .
Molecular Docking Binding affinities predicted against COX-2 and TRPV1 receptors suggest potential for development as anti-inflammatory agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets due to the presence of both isoxazole and carbamate functionalities, which are known to exhibit various biological activities.

  • Anticancer Activity : Preliminary studies indicate that derivatives of isoxazole compounds can exhibit cytotoxic effects against various cancer cell lines. The bromophenyl group may enhance this activity through increased lipophilicity, facilitating better cell membrane penetration .
  • Neuroprotective Effects : Research has shown that isoxazole derivatives can have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The specific mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Pharmacological Studies

Pharmacological evaluations have demonstrated the compound's potential in modulating specific pathways related to inflammation and pain management.

  • Anti-inflammatory Properties : Studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This could position it as a candidate for developing new anti-inflammatory drugs .
  • Analgesic Effects : There is evidence supporting the analgesic properties of similar compounds, indicating that (R)-1-phenylethyl carbamate could be explored further for pain relief applications, particularly in chronic pain conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cell lines
NeuroprotectionPotential modulation of neurotransmitters
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief in chronic conditions

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of isoxazole were evaluated for their anticancer properties against breast cancer cell lines. The study found that certain modifications to the isoxazole structure significantly enhanced cytotoxicity, suggesting that (R)-1-phenylethyl carbamate could be optimized for similar effects .

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters examined the neuroprotective effects of isoxazole derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival pathways, highlighting their potential in neurodegenerative disease models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs and derivatives of this compound are cataloged in chemical databases, with similarity scores calculated based on molecular descriptors. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name CAS Number Similarity Score Key Structural Differences Reported Bioactivity/Applications
(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate 1228690-37-6 1.00 (Reference) Reference compound: Isoxazole core with 4-bromophenyl, methyl, and (R)-1-phenylethyl carbamate Not explicitly reported in provided evidence
5-Phenylisoxazole-3-carboxamide 23088-52-0 0.93 Carboxamide replaces carbamate; lacks bromophenyl and methyl groups Potential scaffold for CNS-targeting drugs
5-Methylisoxazole-3-carboxamide 3445-52-1 0.74 Methyl at position 5; carboxamide instead of carbamate Antimicrobial activity in prior studies
(R)-1-(2-Chlorophenyl)ethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate 1228690-20-7 0.68 2-Chlorophenyl substituent replaces phenyl in the phenylethyl group Chiral intermediate in asymmetric synthesis
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole N/A 0.63 (Functional) Oxadiazole core instead of isoxazole; ketone linker 59.5% anti-inflammatory activity

Key Findings:

Structural Influence on Bioactivity :

  • The substitution of the isoxazole core with a bromophenyl group (as in the reference compound) is shared with the oxadiazole derivative in , which exhibited 59.5% anti-inflammatory activity . This suggests that the 4-bromophenyl moiety may enhance binding to inflammatory targets, though the carbamate group in the reference compound could alter pharmacokinetics compared to oxadiazoles.
  • The (R)-1-phenylethyl carbamate group introduces stereoselectivity, distinguishing it from analogs like 5-phenylisoxazole-3-carboxamide (CAS 23088-52-0), which lacks chiral centers .

Role of Halogen Substituents :

  • The bromine atom in the reference compound contrasts with the chlorine in (R)-1-(2-chlorophenyl)ethyl analog (CAS 1228690-20-7). Bromine’s larger atomic radius may improve hydrophobic interactions in biological systems, whereas chlorine could reduce steric hindrance .

Carbamate vs. However, carboxamides (e.g., CAS 3445-52-1) may exhibit better solubility due to hydrogen-bonding capacity .

Q & A

Q. Basic

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .
    • MS : High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • Crystallography :
    • XRD : Single-crystal X-ray diffraction using SHELXL for refinement. ORTEP-3 can visualize thermal ellipsoids and bond angles .
    • Validation : Apply the PLATON tool for structure validation, checking for missed symmetry or incorrect space groups .

How can researchers resolve discrepancies between experimental crystallographic data and computational molecular docking results?

Advanced
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • Cross-validation : Compare XRD-derived bond lengths/angles with density functional theory (DFT) calculations.
  • Refinement : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, which may explain deviations .
  • Docking adjustments : Incorporate explicit solvent molecules in docking simulations (e.g., AutoDock Vina) to better match experimental conditions .

What strategies ensure enantiomeric purity during synthesis, given the (R)-configuration?

Q. Advanced

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to separate enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during carbamate formation to favor the (R)-enantiomer .
  • Circular dichroism (CD) : Monitor enantiopurity by comparing experimental CD spectra with reference data .

How to design experiments to study the compound's inhibition of IL6 expression?

Q. Advanced

  • In vitro assays : Treat human macrophage-like THP-1 cells with the compound (1–10 µM) and measure IL6 mRNA via RT-qPCR. Include controls (e.g., LPS stimulation) and validate with ELISA for secreted IL6 protein .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify signaling pathways (e.g., NF-κB or JAK/STAT) involved in IL6 modulation .

What are common impurities encountered during synthesis, and how are they identified?

Q. Basic

  • Byproducts : Unreacted starting materials (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid) or diastereomers.
  • Detection :
    • HPLC : Use a C18 column with UV detection (254 nm) to resolve impurities.
    • LC-MS : Identify masses corresponding to side products (e.g., m/z 320 for hydrolyzed carbamate) .

How to address conflicting bioactivity data across studies?

Q. Advanced

  • Standardization : Replicate assays under identical conditions (e.g., cell line, serum concentration, incubation time).
  • Data analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess variability.
  • Meta-analysis : Compare IC50 values from multiple studies, accounting for differences in assay sensitivity or compound solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.